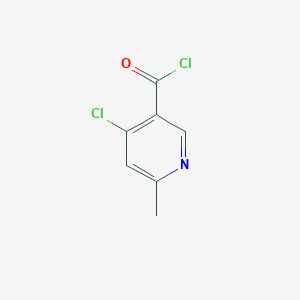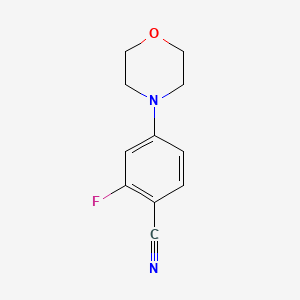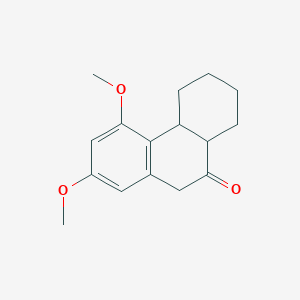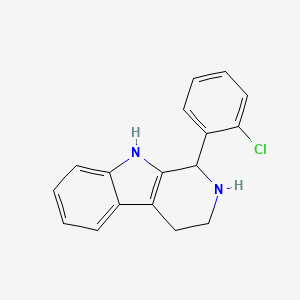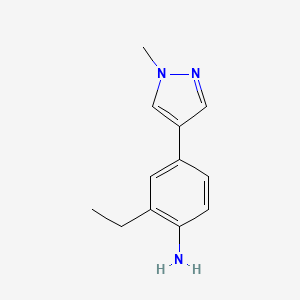![molecular formula C9H8FN3O3 B8770504 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-](/img/structure/B8770504.png)
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- is a heterocyclic compound with a unique structure that includes an ethoxy group, a fluorine atom, and a nitro group attached to a pyrrolo[2,3-b]pyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: Nitration is carried out using a nitrating agent such as nitric acid or a nitrating mixture.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the ethoxy group modulates its solubility and bioavailability .
類似化合物との比較
Similar Compounds
- 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 5-methoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties compared to its analogs. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C9H8FN3O3 |
|---|---|
分子量 |
225.18 g/mol |
IUPAC名 |
5-ethoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8FN3O3/c1-2-16-6-4-12-9-7(8(6)10)5(3-11-9)13(14)15/h3-4H,2H2,1H3,(H,11,12) |
InChIキー |
MYWQJEBBAUUJQV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

